HSV-1 Inhibition: Potency Comparison Against Natural Fucoidans
Antiviral agent 51 demonstrates potent inhibition of HSV-1 (KOS strain) in Vero cells with a reported IC50 of 0.1 µM . This value is approximately 10- to 25-fold lower (more potent) than the IC50 values reported for natural fucoidan polysaccharides from Adenocystis utricularis (1.25 µg/mL; ~1-5 µM depending on MW) and Undaria pinnatifida (2.5 µg/mL) in similar HSV-1/Vero cell assays [1]. Notably, the 0.1 µM IC50 for Antiviral agent 51 is also substantially lower than that of acyclovir (IC50 range: 0.85–8.62 µM in Vero cells) [2], suggesting a potential advantage in in vitro models where high potency is required.
| Evidence Dimension | HSV-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 µM |
| Comparator Or Baseline | Adenocystis utricularis fucoidan: 1.25 µg/mL (~1-5 µM); Undaria pinnatifida fucoidan: 2.5 µg/mL; Acyclovir: 0.85–8.62 µM |
| Quantified Difference | ~10- to 25-fold lower IC50 vs. natural fucoidans; ~8- to 86-fold lower vs. acyclovir |
| Conditions | HSV-1 (KOS strain), Vero cells (plaque reduction or cytopathic effect assay) |
Why This Matters
Higher potency may reduce compound consumption in high-throughput screening and enable lower working concentrations in cell-based assays.
- [1] Pradhan, B., et al. (2022). A state-of-the-art review on fucoidan as an antiviral agent to combat viral infections. Table 4. Fucoidan (Adenocystis utricularis) IC50: 1.25 µg/mL; Fucoidan (Undaria pinnatifida) IC50: 2.5 µg/mL (HSV-1, Vero cells). View Source
- [2] Nature. (2017). Table 4. Antiviral activity against HSV-1 and cytotoxicity for compounds 1, 2, and 4 in Vero cells. Acyclovir IC50: 8.62 µM. View Source
